molecular formula C21H18N4O2 B11636453 (2Z)-2-(Phenylformamido)-3-(pyridin-3-YL)-N-[(pyridin-3-YL)methyl]prop-2-enamide

(2Z)-2-(Phenylformamido)-3-(pyridin-3-YL)-N-[(pyridin-3-YL)methyl]prop-2-enamide

Cat. No.: B11636453
M. Wt: 358.4 g/mol
InChI Key: OZKHCKQYHWDEJK-UNOMPAQXSA-N
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Description

(2Z)-2-(Phenylformamido)-3-(pyridin-3-YL)-N-[(pyridin-3-YL)methyl]prop-2-enamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(Phenylformamido)-3-(pyridin-3-YL)-N-[(pyridin-3-YL)methyl]prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Amide Bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine under dehydrating conditions.

    Introduction of the Pyridine Rings: Pyridine rings can be introduced via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions.

    Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct (2Z) configuration.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(Phenylformamido)-3-(pyridin-3-YL)-N-[(pyridin-3-YL)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the double bonds or to reduce the amide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(Phenylformamido)-3-(pyridin-3-YL)-N-[(pyridin-3-YL)methyl]prop-2-enamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(Phenylformamido)-3-(pyridin-3-YL)-N-[(pyridin-3-YL)methyl]prop-2-enamide would depend on its specific application. For example:

    Molecular Targets: The compound might interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It could influence various biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(Phenylformamido)-3-(pyridin-2-YL)-N-[(pyridin-2-YL)methyl]prop-2-enamide
  • (2Z)-2-(Phenylformamido)-3-(pyridin-4-YL)-N-[(pyridin-4-YL)methyl]prop-2-enamide

Uniqueness

The uniqueness of (2Z)-2-(Phenylformamido)-3-(pyridin-3-YL)-N-[(pyridin-3-YL)methyl]prop-2-enamide lies in its specific structural configuration and the presence of multiple functional groups, which can confer unique chemical and biological properties.

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-[(Z)-3-oxo-1-pyridin-3-yl-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H18N4O2/c26-20(18-8-2-1-3-9-18)25-19(12-16-6-4-10-22-13-16)21(27)24-15-17-7-5-11-23-14-17/h1-14H,15H2,(H,24,27)(H,25,26)/b19-12-

InChI Key

OZKHCKQYHWDEJK-UNOMPAQXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CN=CC=C2)/C(=O)NCC3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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